1-(2,2-Dimethylpiperazin-1-yl)ethan-1-one
Overview
Description
“1-(2,2-Dimethylpiperazin-1-yl)ethan-1-one” is a heterocyclic organic compound. It is related to “2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol”, which has a similar structure .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H16N2O . The InChI code for a related compound, “2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol”, is 1S/C8H18N2O/c1-8(2)7-9-3-4-10(8)5-6-11/h9,11H,3-7H2,1-2H3 , which might give some insights into its structure.Physical and Chemical Properties Analysis
The physical form of a related compound, “2-(2,2-dimethylpiperazin-1-yl)ethan-1-ol”, is described as an oil . Its molecular weight is 158.24 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Inhibitors for HIV-1 Attachment
Research has led to the development of azaindole derivatives from "1-(2,2-Dimethylpiperazin-1-yl)ethan-1-one" related compounds as potent inhibitors of HIV-1 attachment. Systematic modifications of these compounds resulted in significant improvements in antiviral activity and pharmaceutical properties. Notably, compounds like BMS-488043 have shown promising results in preliminary clinical studies by reducing viremia in HIV-1-infected subjects, demonstrating their potential in HIV-1 therapy (Wang et al., 2009).
Antimicrobial Agents
Derivatives of "this compound" have been synthesized and screened for their antimicrobial activities. Novel compounds in this category have shown to be as potent as or more effective than conventional medicines, highlighting their importance in developing new antimicrobial treatments (Zaidi et al., 2021).
Chemosensors for Metal Ions and Explosives
Some derivatives of "this compound" have been discovered as fluorescent chemosensors with high sensitivity and selectivity for detecting metal ions like Fe3+ and explosive compounds such as picric acid. These findings are significant for environmental monitoring and safety applications (Shylaja et al., 2020).
Molecular Structure Studies
The compound and its derivatives have been utilized in structural studies to understand their molecular configurations and interactions. For instance, the crystal structure analysis of saccharin salts with heterocyclic bases has provided insights into the hydrogen bonding and molecular assemblies, contributing to the knowledge base in crystal engineering and supramolecular chemistry (Sudhakar et al., 2008).
Properties
IUPAC Name |
1-(2,2-dimethylpiperazin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-5-4-9-6-8(10,2)3/h9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMCPKCISPAWHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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